

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride
Cat. No.:	B153335

[Get Quote](#)

Technical Guide: (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

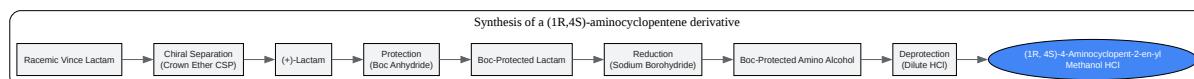
Introduction

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a rigid analogue of the neurotransmitter γ -aminobutyric acid (GABA). Its constrained conformation makes it a valuable tool in neuroscience research, particularly for studying the enzymes and receptors involved in GABAergic signaling. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on its role as an inhibitor of GABA transaminase (GABA-T).

Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is 130931-85-0.[\[1\]](#) It is essential to distinguish this from its enantiomer, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, which is assigned CAS number 130931-84-9.

Table 1: Physicochemical Properties

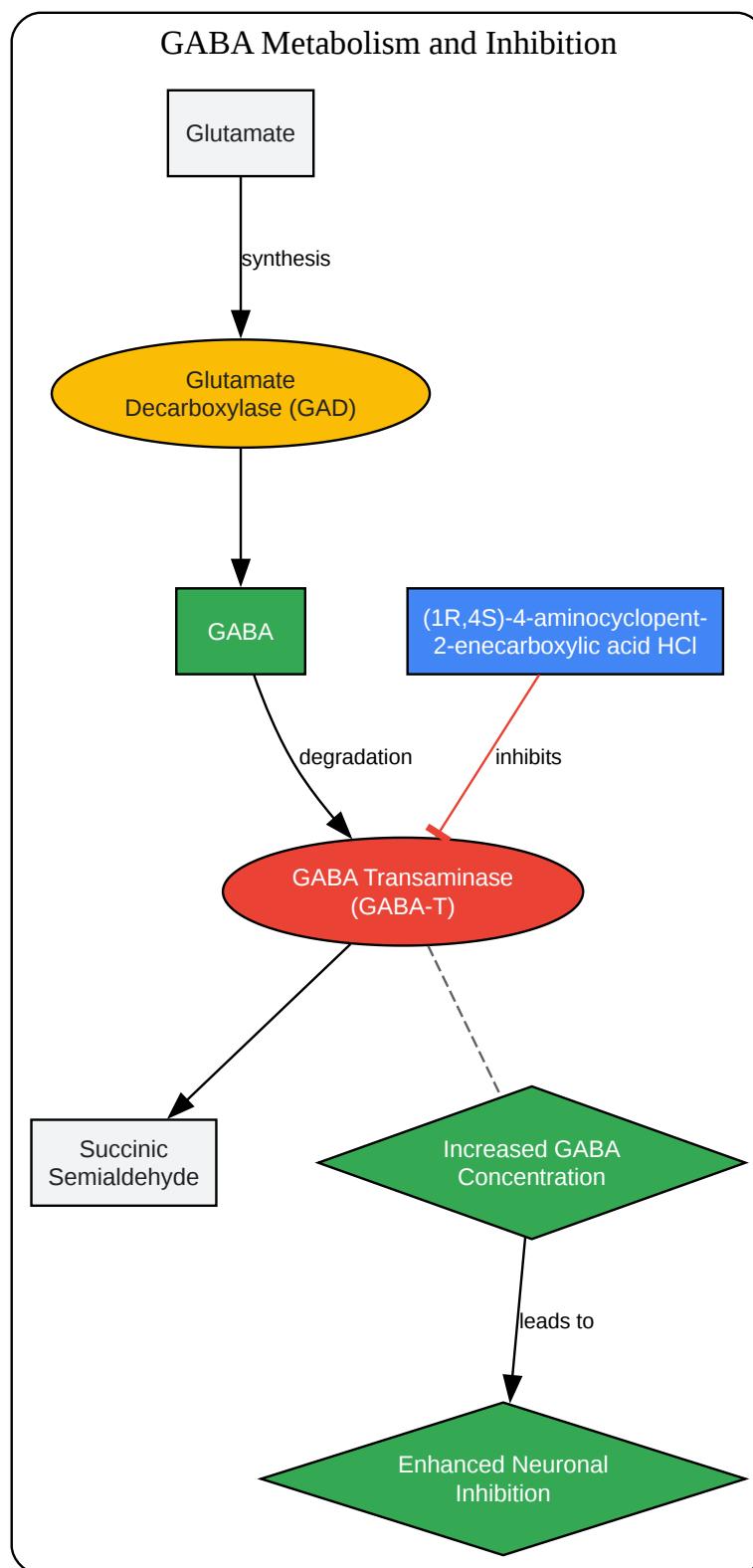

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ ClNO ₂	
Molecular Weight	163.60 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in water	
Storage	Store at 2-8°C, desiccated	

Note: Some physical properties are estimated based on closely related compounds due to limited direct data for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**.

Synthesis

A specific, peer-reviewed synthesis for **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** is not readily available in the public domain. However, the synthesis of a closely related analogue, (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl, has been described and provides a potential route that could be adapted.^[2] This multi-step synthesis starts from a racemic lactam, involves a chiral separation, protection of the amino group, reduction of a lactam to an amino alcohol, and final deprotection with hydrochloric acid.^[2]

Experimental Workflow for a Related Compound


[Click to download full resolution via product page](#)

Caption: Synthetic route for a related (1R,4S)-aminocyclopentene derivative.^[2]

Biological Activity: Inhibition of GABA Transaminase

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid acts as a reversible inhibitor of GABA transaminase (GABA-T).^[3] GABA-T is a key enzyme in the metabolic pathway of GABA, responsible for its degradation.^{[4][5]} By inhibiting GABA-T, this compound leads to an increase in the concentration of GABA in the brain, which enhances inhibitory neurotransmission.^{[4][5]} This mechanism of action is of significant interest for the development of therapeutics for neurological disorders characterized by a deficit in GABAergic signaling, such as epilepsy.^[4]

Signaling Pathway of GABA-T Inhibition

[Click to download full resolution via product page](#)

Caption: Mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid HCl.

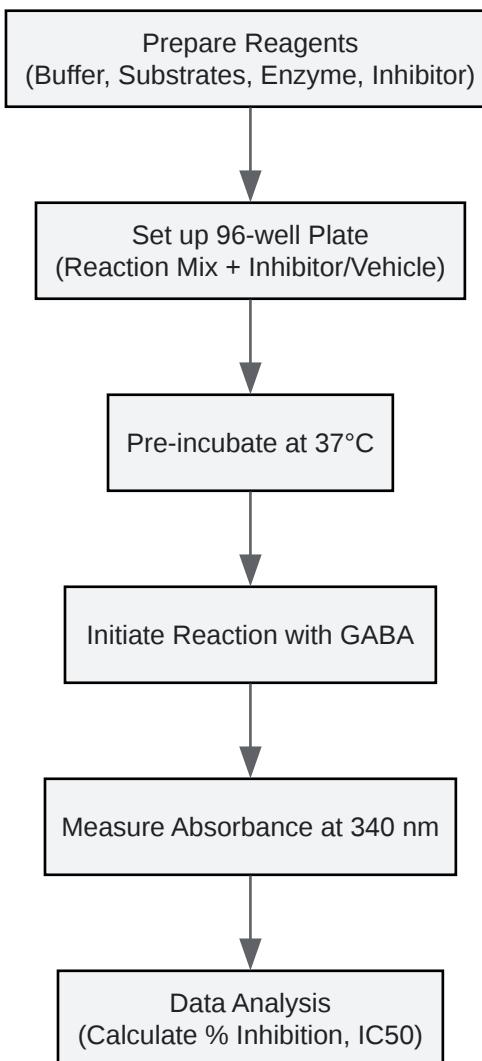
Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**.

In Vitro GABA Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by monitoring the production of NADH, which absorbs light at 340 nm.[\[6\]](#)

Materials:


- Purified GABA transaminase
- **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**
- GABA
- α -ketoglutarate
- Succinic semialdehyde dehydrogenase (SSADH)
- NAD⁺
- Potassium pyrophosphate buffer (pH 8.6)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride** in an appropriate solvent (e.g., water or DMSO) and create serial dilutions.
- Prepare a reaction mixture containing potassium pyrophosphate buffer, α -ketoglutarate, SSADH, and NAD⁺.

- In a 96-well plate, add the reaction mixture to each well.
- Add the different concentrations of the inhibitor to the test wells and the vehicle to the control wells.
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a stock solution of GABA to all wells.
- Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes.
- Calculate the rate of NADH formation (change in absorbance per minute).
- Determine the percentage of inhibition for each inhibitor concentration compared to the control and calculate the IC₅₀ value.

Experimental Workflow for In Vitro Assay

[Click to download full resolution via product page](#)

Caption: Workflow for a GABA-T spectrophotometric inhibition assay.[\[6\]](#)

Quantification of GABA Levels in Brain Tissue (HPLC)

This protocol describes how to measure changes in GABA concentration in brain tissue following the administration of a GABA-T inhibitor.[\[6\]](#)

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
- **(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride**

- Homogenization buffer
- O-phthalaldehyde (OPA) for derivatization
- Acetonitrile
- Methanol
- Appropriate HPLC column

Procedure:

- Administer the inhibitor or vehicle to animal subjects.
- At designated time points, euthanize the animals and dissect the brain region of interest.
- Homogenize the tissue in ice-cold buffer and centrifuge to remove debris.
- Collect the supernatant.
- Derivatize the GABA in the supernatant and standard solutions with OPA.
- Inject the derivatized samples into the HPLC system.
- Separate the derivatized amino acids on the column.
- Quantify the GABA concentration by comparing the peak areas to the standard curve.

Conclusion

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a valuable research compound for investigating the GABAergic system. Its action as a GABA transaminase inhibitor provides a mechanism to modulate GABA levels, offering a potential therapeutic strategy for various neurological disorders. The experimental protocols outlined in this guide provide a starting point for researchers to explore the *in vitro* and *in vivo* effects of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,4S)-4-AMINO-CYCLOPENT-2-ENECARBOXYLIC ACID HYDROCHLORIDE | 130931-85-0 [chemicalbook.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 5. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153335#1r-4s-4-aminocyclopent-2-enecarboxylic-acid-hydrochloride-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com